N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
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Description
N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications
Novel Scaffolds for Anticancer Agents
A study by Stefely et al. (2010) on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a part of the molecular structure with "N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide," reveals a framework for creating inhibitors of cancer cell growth. These compounds showed promising antiproliferative activity against cancer cell lines, including MCF-7 human breast tumor cells, through the inhibition of tubulin polymerization and cell cycle arrest. This study suggests that modifications of the benzyl group and heterocyclic substitutions can significantly influence antiproliferative activity, indicating a potential pathway for the research and development of new anticancer agents with tailored activity profiles (Stefely et al., 2010).
Advanced Materials and Catalysis
Research on copper-catalyzed coupling reactions, as explored by De et al. (2017), highlights the utility of oxalamide derivatives in facilitating efficient reactions involving (hetero)aryl chlorides and amides. The study demonstrated that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, a related compound, serves as an effective catalyst system for Goldberg amidation. This suggests the potential of "this compound" in catalysis, particularly in enhancing the reactivity and selectivity of organic transformations, which could be valuable in pharmaceutical synthesis and material science (De et al., 2017).
Properties
IUPAC Name |
N-benzyl-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-17(20-12-15-6-2-1-3-7-15)18(23)21-14-19(9-4-5-10-19)16-8-11-24-13-16/h1-3,6-8,11,13H,4-5,9-10,12,14H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWIXXNICRYJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.